molecular formula C8H6BrClO B1344138 5-Bromo-2-methylbenzoyl chloride CAS No. 21900-41-4

5-Bromo-2-methylbenzoyl chloride

Cat. No. B1344138
CAS RN: 21900-41-4
M. Wt: 233.49 g/mol
InChI Key: JOGHNBXDSOKTPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves electrophilic substitution reactions, where a bromine atom is introduced into an aromatic system. For instance, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized using aryl/aralkyl carboxylic acids as precursors, followed by electrophilic substitution with 6-bromo-3,4-methylenedioxybenzyl chloride . Similarly, 2-bromobenzoic acids have been used as building blocks for constructing nitrogen heterocycles, showcasing the versatility of brominated aromatic compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole shows that the substituents create dihedral angles with the core imidazo thiadiazole plane, indicating steric interactions between the groups . The molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory, which provided a complete description of molecular dynamics and vibrational modes .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. For example, Schiff bases were synthesized using 5-bromo-3-methoxysalicylaldehyde, demonstrating the reactivity of brominated compounds in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of a bromine atom can increase molecular weight and affect boiling and melting points. The electronic properties, such as absorption wavelength and excitation energy, can be studied using time-dependent DFT, as was done for Methyl 2-amino 5-bromobenzoate . The polarizability and first-order hyperpolarizability are also important properties that can be calculated to understand the non-linear optical activity of these molecules . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated at different temperatures to understand the stability of these compounds .

Scientific Research Applications

  • “5-Bromo-2-methylbenzoyl chloride” is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.491 g/mol .
  • It falls under the category of Carbonyl Chlorides .
  • It’s available for purchase for research purposes , but specific details about its applications in scientific research are not readily available.
  • Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

    • Application: This compound may be used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The outcomes of these preparations are not provided in the source .
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

    • Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method: The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • 5-Bromo-2-methoxybenzenesulfonyl chloride

    • Application: This compound may be used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The outcomes of these preparations are not provided in the source .
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

    • Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method: The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Safety And Hazards

When handling 5-Bromo-2-methylbenzoyl chloride, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

5-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHNBXDSOKTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624873
Record name 5-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylbenzoyl chloride

CAS RN

21900-41-4
Record name 5-Bromo-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methylbenzoic acid (725 mg, 3.37 mmol, 1 eq) was suspended in dry dichloromethane (9.7 mL). Oxalyl chloride (0.32 mL, 3.74 mmol, 1.1 eq) and N,N-dimethylformamide (0.013 mL, 0.17 mmol, 0.05 eq) were then added at room temperature and the mixture was stirred for 6 hours. The solvent was then evaporated to give 5-bromo-2-methylbenzoyl chloride as yellow oil. This crude product was dissolved in dry dichloromethane (19.3 mL), AlCl3 (49.5 mg, 3.71 mmol, 1.1 eq) and 42 (600 mg, 3.37 mmol, 1 eq) were then added at 0° C. (internal temperature). The resultant mixture was stirred at this temperature for 30 minutes and then at room temperature overnight. The reaction mixture was poured into ice and water, the organic layer was separated and the aqueous layer was extracted with dichloromethane. The organic layers were gathered, dried over MgSO4, filtered and concentrated. The residue was taken up with n-hexane to form a precipitate which was collected by filtration, washed with n-hexane and dried to afford compound 43 (69% yield) as yellowish crystals.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.013 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 5-bromo-2-methylbenzoate (see Japanese Unexamined Patent Publication No. 9-263549) (16.12 g) was dissolved in methanol (100 ml), and thereto was added 10% aqueous sodium hydroxide solution (50 ml). The mixture was stirred at 50° C. for 40 minutes. Under ice-cooling, the mixture was adjusted to pH 1 by addition of 10% aqueous hydrochloric acid solution, and diluted with water. Precipitated powder was collected by filtration, and dried to give 5-bromo-2-methylbenzoic acid (14.1 g). ESI-Mass m/Z 213/215 (M−H). (2) The above 5-bromo-2-methylbenzoic acid (10.0 g) was suspended in dichloromethane (100 ml), and thereto were added oxalyl chloride (8.1 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 4 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-methylbenzoyl chloride. This benzoyl chloride was dissolved in dichloromethane (200 ml), and thereto was added N,O-dimethylhydroxylamine hydrochloride (12.3 g). To the mixture was added dropwise triethylamine (20 ml) at 0° C., and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate, and washed successively with water, 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.25 g) as oil. APCI-Mass m/Z 258/260 (M+H). (3) A solution of the above N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.2 g) in tetrahydrofuran (100 ml) was cooled to −78° C. under argon atmosphere. To the mixture was added dropwise diisobutyl aluminum hydride (1.0 M toluene solution, 75 ml), and the mixture was stirred at the same temperature for one hour. 10% aqueous hydrochloric acid solution (50 ml) was added thereto, and the mixture was warmed to room temperature. The mixture was extracted with ethyl acetate twice, and washed successively with a saturated aqueous sodium hydrogen carbonate solution and brine. The extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was solidified to give 5-bromo-2-methylbenzaldehyde (8.73 g). APCI-Mass m/Z 213/215 (M+H+MeOH—H2O).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

The above 5-bromo-2-methylbenzoic acid (10.0 g) was suspended in dichloromethane (100 ml), and thereto were added oxalyl chloride (8.1 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 4 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-methylbenzoyl chloride. This benzoyl chloride was dissolved in dichloromethane (200 ml), and thereto was added N,O-dimethylhydroxylamine hydrochloride (12.3 g). To the mixture was added dropwise triethylamine (20 ml) at 0° C., and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate, and washed successively with water, 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.25 g) as oil. APCI-Mass m/Z 258/260 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Liu, CH Cao, SH Rong, SH Lu… - Main Group Chemistry, 2019 - content.iospress.com
… The compound 1 was synthesized by 5-bromo-2-methylbenzoic acid (2) as start material obtaining 5-bromo-2-methylbenzoyl chloride (3), then reacted with 2-(4-fluorophenyl)thiophene …
Number of citations: 0 content.iospress.com
J Nilsson, EØ Nielsen, T Liljefors, M Nielsen… - Bioorganic & medicinal …, 2008 - Elsevier
A series of azaflavone derivatives and analogues were prepared and evaluated for their affinity to the benzodiazepine binding site of the GABA A receptor, and compared to their …
Number of citations: 31 www.sciencedirect.com
EC Chao - Drugs of the Future, 2011 - access.portico.org
… NaOH in MeOH at 50 C gives rise to the benzoic acid (XVII) (3), which is then chlorinated with (COCl)2 in the presence of DMF in CH2Cl2 to yield 5-bromo-2-methylbenzoyl chloride (…
Number of citations: 34 access.portico.org
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 207 pubs.acs.org
SY Lee, V Namasivayam, NM Boshta, A Perotti… - RSC Medicinal …, 2021 - pubs.rsc.org
… The solvent was evaporated under reduced pressure to yield 5-bromo-2-methylbenzoyl chloride (8). A solution of 8 (9.30 mmol) in 8.4 mL of dichloromethane was added dropwise over …
Number of citations: 5 pubs.rsc.org
SY Lee, V Namasivayam, NM Boshta, A Perotti, S Mirza… - researchgate.net
… The solvent was evaporated under reduced pressure to yield 5-bromo-2-methylbenzoyl chloride (8). A solution of 8 (9.30 mmol) in 8.4 mL of dichloromethane was added dropwise over …
Number of citations: 2 www.researchgate.net
S Nomura, S Sakamaki, M Hongu… - Journal of medicinal …, 2010 - ACS Publications
… The solvent was evaporated under reduced pressure to give 5-bromo-2-methylbenzoyl chloride as an oil. This compound and 2-(4-fluorophenyl)thiophene (31) (36.83 g, 206.6 mmol) …
Number of citations: 413 pubs.acs.org
HX Ding, CA Leverett, RE Kyne Jr, KKC Liu… - Bioorganic & Medicinal …, 2015 - Elsevier
… Synthesis of the aglycone region of canagliflozin was described in a separate patent by first condensing commercially available 5-bromo-2-methylbenzoyl chloride (14) and 2-(4-…
Number of citations: 44 www.sciencedirect.com

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